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molecular formula C9H10FNO B8637955 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one

1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one

Cat. No. B8637955
M. Wt: 167.18 g/mol
InChI Key: IEYQARNEXOORTP-UHFFFAOYSA-N
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Patent
US08163929B2

Procedure details

1-(2-Fluoro-4-methyl-5-nitro-phenyl)-ethanone (3.17 g) in ethanol (10 ml) was hydrogenated over Pd/C (200 mg) under balloon pressure over night. The mixture was filtered and the filtrate was concentrated under reduced pressure to a grey solid that was recrystallized (EtOAc Hexane) to give 1.625 g of 1-(5-amino-2-fluoro-4-methyl-phenyl)-ethanone as an off-white powder.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13]>C(O)C.[Pd]>[NH2:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([F:1])=[C:3]([C:12](=[O:14])[CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)[N+](=O)[O-])C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a grey solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized (EtOAc Hexane)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)C(C)=O)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.625 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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